molecular formula C32H55NO3 B15125088 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol

5-(4-Morpholinylmethyl)-d2 delta-Tocopherol

Cat. No.: B15125088
M. Wt: 501.8 g/mol
InChI Key: NHGONPYIGRKKFZ-UHFFFAOYSA-N
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Description

5-(4-Morpholinylmethyl)-d2 delta-Tocopherol is a synthetic derivative of delta-tocopherol, a form of vitamin E. This compound is characterized by the presence of a morpholinylmethyl group attached to the tocopherol structure. It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol typically involves the reaction of delta-tocopherol with morpholine under specific conditions. The process may include:

Industrial Production Methods

the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinylmethyl)-d2 delta-Tocopherol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tocopherol quinones, while substitution reactions can introduce different functional groups to the morpholinylmethyl moiety .

Scientific Research Applications

5-(4-Morpholinylmethyl)-d2 delta-Tocopherol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with molecular targets such as enzymes and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the morpholinylmethyl group, which may enhance its solubility and bioavailability compared to other tocopherols. This modification can potentially improve its effectiveness in various applications, particularly in research and therapeutic contexts .

Properties

Molecular Formula

C32H55NO3

Molecular Weight

501.8 g/mol

IUPAC Name

2,8-dimethyl-5-(morpholin-4-ylmethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3

InChI Key

NHGONPYIGRKKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O

Origin of Product

United States

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